methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate
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Overview
Description
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a complex organic compound with a unique structure that combines a purine derivative with a benzoate ester
Preparation Methods
The synthesis of methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the purine derivative, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves esterification with benzoic acid. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Chemical Reactions Analysis
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where reagents like sodium hydride can facilitate the replacement of the sulfanyl group with other nucleophiles
Scientific Research Applications
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its purine moiety.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural substrates or inhibitors, leading to the modulation of enzymatic activity. The sulfanyl group can form covalent bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate can be compared with other similar compounds, such as:
Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: This compound lacks the benzoate ester and sulfanyl group, making it less versatile in certain applications.
Methyl 2-((1-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate: This compound has a similar purine structure but differs in the acetamido and benzoate groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C17H16N5O5S+ |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C17H15N5O5S/c1-21-13-12(14(24)22(2)17(21)26)19-16(20-13)28-8-11(23)18-10-6-4-9(5-7-10)15(25)27-3/h4-7H,8H2,1-3H3/p+1 |
InChI Key |
PYANVWLPWOEDSM-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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